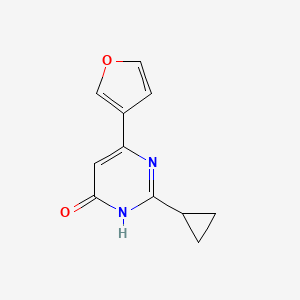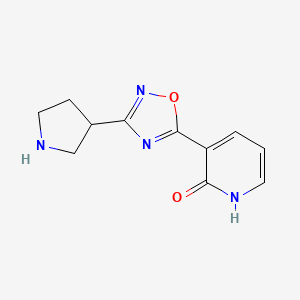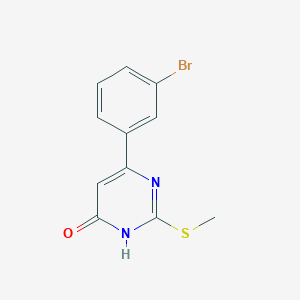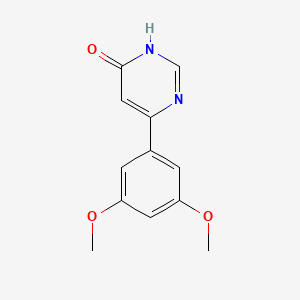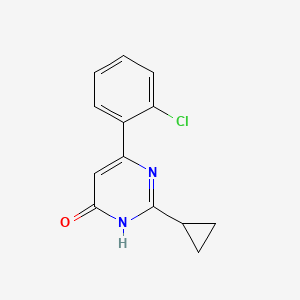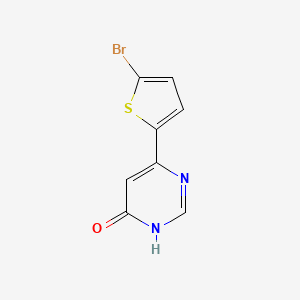
6-(5-Bromothiophen-2-yl)pyrimidin-4-ol
Overview
Description
Synthesis Analysis
A series of new Schiff bases were synthesized by the condensation of 4-(5-bromothiophen-2-yl)-6-(4-methoxypheneyl) pyrimidin-2-amine with various aromatic aldehydes in the presence of glacial acetic acid in ethanol . The 4-(5-bromothiophen-2-yl)-6-(4-methoxyphenyl) pyrimidin-2-amine was prepared by refluxing 1-(5-bromothiophen-2-yl)-3-(4-methoxyphenyl) prop-2-en-1-one, guanidine hydrochloride, and alkali in ethanol .Chemical Reactions Analysis
The chemical reactions involving pyrimidines have been studied extensively. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines, whereas activation of acetophenone-formamide conjugates enables the synthesis of 4-arylpyrimidines .Scientific Research Applications
Fluorescent Sensing and Bacterial Cell Imaging
6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol, a derivative of 6-(5-Bromothiophen-2-yl)pyrimidin-4-ol, has been used as a fluorescent sensor for the detection of aluminum ions. It demonstrates an "OFF-ON type" mode in the presence of Al3+ ions and is notable for its high sensitivity and good association constant. This compound has also found applications in bacterial cell imaging, particularly in Escherichia coli, showcasing its potential in microbiological studies and logic gate applications (Yadav & Singh, 2018).
Antibacterial and Antifungal Applications
5-Bromothiophene-based pyrimidin-2-(1H)-(thi)ones, related to 6-(5-Bromothiophen-2-yl)pyrimidin-4-ol, have been synthesized and demonstrated significant antibacterial and antifungal activities. These compounds, characterized by NMR and IR spectroscopy, highlight the potential of 5-bromothiophene derivatives in antimicrobial applications (Sharma et al., 2022).
Synthesis of Pyrimidine Derivatives with Antimicrobial Properties
A range of pyrimidino derivatives, including compounds structurally related to 6-(5-Bromothiophen-2-yl)pyrimidin-4-ol, have been synthesized and assessed for their antimicrobial activity. The combination of indole and benzene nuclei in these molecules exhibits synergistic effects, enhancing their antimicrobial efficacy (Chauhan, Siddiqi & Dwivedi, 2017).
Anti-Inflammatory and Analgesic Applications
Derivatives of pyrimidin-4-ol, closely related to 6-(5-Bromothiophen-2-yl)pyrimidin-4-ol, have been synthesized and screened for anti-inflammatory and analgesic activities. These compounds have shown improved activities in this domain, indicating the significance of the pyrimidine nucleus in medicinal chemistry (Muralidharan, Raja & Deepti, 2019).
Synthesis Methods and Applications
The combination of the Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution of hydrogen is a versatile method for synthesizing substituted pyrimidines, including those bearing thiophene fragments. This method, using 5-bromopyrimidine, offers a pathway to create various derivatives of 6-(5-Bromothiophen-2-yl)pyrimidin-4-ol for potential applications in pharmaceuticals and materials science (Verbitskiy et al., 2012).
properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-7-2-1-6(13-7)5-3-8(12)11-4-10-5/h1-4H,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFGDHNAGRAZHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(5-Bromothiophen-2-yl)pyrimidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



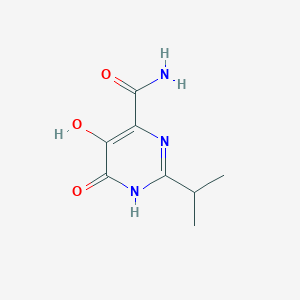
![3-Methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thiol](/img/structure/B1487068.png)

![2-[(2-Furylmethyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B1487070.png)
![N-[(2,2-Dimethylpropanoyl)oxy]-2-hydroxybenzenecarboximidamide](/img/structure/B1487071.png)
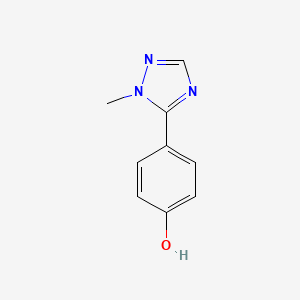
![4-Cyclohex-3-en-1-yl-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1487075.png)
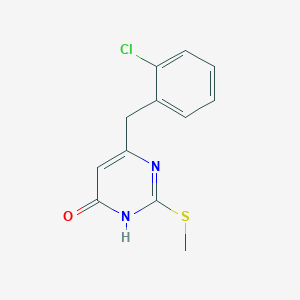
![1-[1-(Difluoromethyl)benzimidazol-2-yl]-1-(hydroxyimino)ethane](/img/structure/B1487078.png)
